molecular formula C20H16N2S2 B11945753 4-Methyl-2-quinolyl disulfide CAS No. 66546-28-9

4-Methyl-2-quinolyl disulfide

Cat. No.: B11945753
CAS No.: 66546-28-9
M. Wt: 348.5 g/mol
InChI Key: PPKNKZQDYHGQFD-UHFFFAOYSA-N
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Description

4-Methyl-2-quinolyl disulfide is an organic compound with the molecular formula C20H16N2S2. It belongs to the class of disulfides, which are characterized by the presence of a sulfur-sulfur bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-quinolyl disulfide typically involves the oxidative coupling of thiols. One common method is the reaction of 4-methyl-2-quinoline thiol with an oxidizing agent such as molecular oxygen or hydrogen peroxide. The reaction is usually carried out in an organic solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of disulfides often involves the use of more scalable methods. For example, the reaction of organic halides with sodium thiosulfate in DMSO can be employed to produce symmetrical disulfides. This method is advantageous due to its simplicity and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-quinolyl disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-2-quinolyl disulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-quinolyl disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that stabilize the protein’s three-dimensional structure .

Comparison with Similar Compounds

  • Dimethyl disulfide
  • Diethyl disulfide
  • Methyl propyl disulfide
  • Methyl furfuryl disulfide

Comparison: 4-Methyl-2-quinolyl disulfide is unique due to the presence of the quinoline ring, which imparts distinct chemical properties and potential biological activities. Compared to simpler disulfides like dimethyl disulfide, it offers more complex interactions and applications in various fields .

Properties

CAS No.

66546-28-9

Molecular Formula

C20H16N2S2

Molecular Weight

348.5 g/mol

IUPAC Name

4-methyl-2-[(4-methylquinolin-2-yl)disulfanyl]quinoline

InChI

InChI=1S/C20H16N2S2/c1-13-11-19(21-17-9-5-3-7-15(13)17)23-24-20-12-14(2)16-8-4-6-10-18(16)22-20/h3-12H,1-2H3

InChI Key

PPKNKZQDYHGQFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SSC3=NC4=CC=CC=C4C(=C3)C

Origin of Product

United States

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